molecular formula C18H17BrN2O4S B239044 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole

Cat. No. B239044
M. Wt: 437.3 g/mol
InChI Key: PTCAXBDJDPHBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory prostaglandins, thereby reducing inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole in lab experiments is its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of drugs in these areas. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit toxicity in some cell lines, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for the study of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole. One direction is the further study of its mechanism of action. Understanding the mechanism of action of this compound may lead to the development of more effective drugs in the areas of anti-inflammatory, anti-cancer, and anti-microbial research.
Another direction is the study of the toxicity of this compound in different cell lines. Understanding the toxicity of this compound may lead to the development of safer drugs in the future.
Finally, the potential applications of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases, should be explored. These areas may benefit from the anti-inflammatory and anti-cancer properties of this compound.

Synthesis Methods

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This makes it a potential candidate for the development of anti-inflammatory drugs. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. It has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.

properties

Product Name

1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole

Molecular Formula

C18H17BrN2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C18H17BrN2O4S/c1-12-11-21(18(20-12)13-7-5-4-6-8-13)26(22,23)17-10-15(24-2)14(19)9-16(17)25-3/h4-11H,1-3H3

InChI Key

PTCAXBDJDPHBFI-UHFFFAOYSA-N

SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC

Origin of Product

United States

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